(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester
Overview
Description
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, along with a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction. The starting material, 6-chloro-3-nitropyridine, undergoes a reaction with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The chloro group can also facilitate binding to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitro-2-pyridinecarbonitrile
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the carbamic acid tert-butyl ester moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl N-(6-chloro-3-nitropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-6(14(16)17)4-5-7(11)12-8/h4-5H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBDPVLUGVJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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